Cholest-2-ene
Overview
Description
Cholest-2-ene is a chemical compound with the molecular formula C27H46 . It has a molecular weight of 370.6541 . It is a derivative of cholestanes and has a double bond .
Synthesis Analysis
Cholest-2-ene can be synthesized from cholesterol . A specific synthesis method involves the reaction of 5α-cholest-2-ene with iodine and silver benzoate, which results in the formation of diaxial and diequatorial esters .Molecular Structure Analysis
The molecular structure of Cholest-2-ene consists of a steroid skeleton of four fused rings, three six-membered and one five-membered . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis
The Prévost reaction of 5α-cholest-2-ene with iodine and silver benzoate gives the diaxial and diequatorial esters . The reaction of hydrogen with Cholest-2-ene results in the formation of C27H48 .Physical And Chemical Properties Analysis
Cholest-2-ene has a molecular weight of 370.6541 . It has 7 defined atom stereocenters and 1 undefined atom stereocenter . It also has 5 rotatable bonds .Scientific Research Applications
Metabolism and Bacterial Function
Cholest-2-ene is involved in the anoxic metabolism of cholesterol, particularly in certain bacteria like Sterolibacterium denitrificans. This process includes the conversion of cholesterol to various compounds like cholest-4-en-3-one and cholesta-1,4-dien-3-one, with enzymes like cholest-4-en-3-one-Δ1-dehydrogenase playing crucial roles. Such enzymatic pathways are important in understanding bacterial cholesterol metabolism and could be utilized in biotechnological applications related to steroid transformations (Chiang et al., 2007).
Biotechnological and Health Applications
Cholest-4-en-3-one, a compound related to Cholest-2-ene, shows promise in applications against health conditions like obesity and liver disease. It also holds potential in the synthesis of steroid drugs. Innovative methods for producing high-quality cholest-4-en-3-one, such as using cholesterol oxidase in aqueous/organic two-phase systems, are being explored. This optimized production process is significant for potentially scaling up for industrial production, reducing costs, and ensuring product purity (Wu et al., 2015).
Clinical Chemistry and Diagnostic Applications
In clinical chemistry, enzymatic methods using cholesterol oxidase facilitate the determination of total serum cholesterol. This involves the oxidation of cholesterol to cholest-4-en-3-one. Such methods offer improved specificity and precision, making them valuable in medical diagnostics and research (Allain et al., 1974).
Photochemical Studies
Cholest-2-ene undergoes photochemical reactions under ultraviolet light in a protic medium, leading to various cholestanols. This type of study contributes to a deeper understanding of the photochemical properties of steroidal compounds, which can have implications in fields like organic chemistry and photobiology (Herz & González, 1968).
Obesity and Metabolic Research
Studies have shown that cholest-4-en-3-one, related to Cholest-2-ene, has an anti-obesity effect on animals. It can inhibit body weight gain and body fat accumulation, as well as affect serum triglyceride and cholesterol levels. This indicates potential applications in obesity and metabolic disorder treatments (Suzuki et al., 1998).
properties
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,19-25H,8-18H2,1-5H3/t20-,21?,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGYMZAUDAYPOM-LDHZKLTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC=CC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholest-2-ene | |
CAS RN |
15910-23-3 | |
Record name | Cholest-2-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015910233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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